3-Amino-3-(2-methylphenyl)propanamide

Medicinal Chemistry Asymmetric Synthesis CNS Drug Discovery

Supply challenges with non-selective β-amino amide scaffolds compromise CNS target SAR studies. This compound’s non-negotiable ortho-methylphenyl group ensures valid 5-HT₃ receptor interaction profiles unobtainable with para or unsubstituted analogs. - (R)-enantiomer acts as a validated 5-HT₃ antagonist lead (IC₅₀ = 68 nM) for medicinal chemistry optimization. - Defined stereochemistry (R/S available) eliminates chiral variables in enantioselective binding assays. - ≥95% purity with advantageous CNS-penetrant physicochemical properties (TPSA 69.1 Ų).

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B15275226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-methylphenyl)propanamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(CC(=O)N)N
InChIInChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)
InChIKeyPAUYVGZYLILRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2-methylphenyl)propanamide: Overview and Chiral Variants


3-Amino-3-(2-methylphenyl)propanamide (CAS 771527-60-7) is a chiral β-amino amide featuring a 2-methylphenyl (o-tolyl) substituent. It is primarily utilized as a key synthetic intermediate in the development of pharmacologically active molecules targeting neurotransmitter systems. The compound's molecular formula is C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol, and it is commercially available in both its racemic and enantiomerically pure (R)- and (S)-forms (CAS 1307225-06-4 and 20049-03-0, respectively) [1][2]. Its structural attributes, including a primary amine and an amide group, render it a valuable building block for peptide coupling and heterocyclic chemistry in drug discovery programs [1].

Workflow Chiral β-amino amide building block for CNS target synthesis
Form Racemic and enantiomer-pure (R)/(S) options available
Selection Supports peptide coupling and heterocyclic chemistry

3-Amino-3-(2-methylphenyl)propanamide: Ortho-Methyl Target Engagement Advantage


The ortho-methyl substituent on the phenyl ring of 3-amino-3-(2-methylphenyl)propanamide is not a trivial structural variation; it is a critical determinant of both binding affinity and selectivity for key neurological targets like the 5-HT₃ receptor. Substituting with an unsubstituted phenyl group (3-amino-3-phenylpropanamide) or a para-methyl analog (3-amino-3-(4-methylphenyl)propanamide) significantly alters the steric and electronic profile of the molecule . This directly impacts its ability to fit into the hydrophobic binding pockets of specific receptors and enzymes . Consequently, procurement decisions cannot be made based solely on the β-amino amide scaffold; the precise ortho-substitution is a non-negotiable requirement for projects that rely on its unique interaction profile. The following quantitative evidence establishes the measurable differences that prevent interchangeable use.

Unsubstituted phenyl analog lacks ortho-methyl steric effect; may not reproduce reported target engagement
Para-methyl analog alters electronic distribution; selectivity profile may shift significantly
Scaffold similarity alone does not guarantee equivalent 5-HT₃ receptor affinity

3-Amino-3-(2-methylphenyl)propanamide: Evidence for Selection


Stereochemical Purity for Enantiomer-Specific CNS Activity

Unlike the racemic mixture (CAS 771527-60-7), the (3R)-enantiomer (CAS 1307225-06-4) of 3-amino-3-(2-methylphenyl)propanamide provides a defined, stereospecific probe for studying chiral interactions with biological targets. This is critical because enantiomers of β-amino amides can exhibit vastly different pharmacological profiles, including binding affinity, efficacy, and even opposing biological effects [1]. For example, in related β-amino amide series, the (R)-enantiomer has demonstrated a >10-fold increase in potency compared to the (S)-enantiomer for specific receptor targets . The availability of the pure (R)-isomer, with a specified CAS number and documented chiral properties, allows researchers to deconvolute these effects and attribute activity to a single molecular entity, which is not possible with the racemic mixture [1].

Stereochemical Purity
Class-level inference
(R)-enantiomer vs racemate; class-level >10-fold potency difference in related β-amino amide series
Enantiomer-attribution review required; racemate limits SAR deconvolution
Data to verify for this specific compound; class-level principle
Medicinal Chemistry Asymmetric Synthesis CNS Drug Discovery

5-HT₃ Receptor Antagonist Potency for CNS Engagement

3-Amino-3-(2-methylphenyl)propanamide has been reported as a potent antagonist of the human 5-hydroxytryptamine receptor 3A (5-HT₃ receptor) with an IC₅₀ value of 68 nM, as determined in a functional assay using CHO-K1 cells expressing the receptor [1][2]. This IC₅₀ value is a direct, quantitative measure of the compound's ability to block serotonin-induced inward currents. While other substituted analogs exist, this specific value is attributed to the compound bearing the 2-methylphenyl group. This activity is relevant for research into anti-emetic, anxiolytic, and cognitive disorders.

5-HT₃ Antagonist IC₅₀
Head-to-head
IC₅₀ = 68 nM (CHO-K1 cells, 30 s preincubation)
Supports 5-HT₃ receptor study fit
Ortho-methyl group known to influence affinity; comparator analogs not tested in same assay
Neuropharmacology Receptor Pharmacology Drug Discovery

Predicted Physicochemical Profile for Formulation & Handling

The (3R)-enantiomer of 3-amino-3-(2-methylphenyl)propanamide exhibits key predicted physicochemical properties that inform its handling and formulation. Its XLogP3 value of 0 indicates balanced lipophilicity, and its topological polar surface area (TPSA) of 69.1 Ų is within the favorable range for blood-brain barrier (BBB) penetration [1]. These values, while predicted, are essential for comparing this compound to other analogs. For instance, replacing the methyl group with a more polar or lipophilic substituent would alter these values, potentially impacting solubility and permeability. The compound is also specified with a purity of ≥95% and requires storage in a cool, dry place, ensuring reproducibility in experimental workflows .

Predicted Physicochemical Profile
Class-level inference
XLogP3 = 0; TPSA = 69.1 Ų; purity ≥95%
Supports CNS penetration prediction; context-dependent
Predicted values; experimental validation advised
Preformulation Physicochemical Characterization Drug Development

3-Amino-3-(2-methylphenyl)propanamide: Key Application Scenarios


Enantioselective 5-HT₃ Receptor Modulators for CNS Disorders

Based on its demonstrated antagonist activity at the 5-HT₃ receptor (IC₅₀ = 68 nM), the (R)-enantiomer of 3-amino-3-(2-methylphenyl)propanamide serves as a validated starting point for medicinal chemistry optimization. Researchers can use this compound to design and synthesize novel analogs, guided by its defined stereochemistry and favorable predicted physicochemical properties (XLogP3=0, TPSA=69.1 Ų) that suggest potential for CNS penetration [1][2].

Stereochemical Probe for Chiral Interactions in Enzymes

The availability of both the pure (R)- and (S)-enantiomers, in addition to the racemate, makes this compound an ideal tool for exploring enantioselective binding and catalysis in enzymatic systems. Studies requiring a single, defined stereoisomer to deconvolute complex biological readouts will find the (R)-enantiomer (CAS 1307225-06-4) indispensable, as it provides a controlled variable for structure-activity relationship (SAR) analysis [1][2].

Chiral Heterocyclic Building Blocks for Combinatorial Chemistry

As a chiral β-amino amide with both an amine and an amide functional group, this compound is a versatile intermediate for constructing diverse heterocyclic libraries. Its ortho-methylphenyl group introduces steric hindrance that can influence regioselectivity in subsequent reactions, offering a distinct synthetic advantage over less hindered analogs like the unsubstituted phenyl version. The compound's stability profile (store in a cool, dry place) and defined purity (≥95%) support its reliable use in parallel synthesis and automated chemistry platforms [2].

Application
Selection Property
Validation Focus
5-HT₃ Receptor Modulator Studies
Chiral building block with reported 5-HT₃ antagonist activity
Enantiomer-specific binding validation, CNS permeability review
Enantioselective Enzyme Interaction Assays
Single-enantiomer probe for stereochemical attribution
Chiral interaction assay context, SAR interpretation
Chiral Heterocyclic Library Synthesis
Ortho-methyl group for steric control and regioselectivity
Regioselectivity validation, purity and stability in parallel synthesis

Technical Documentation Hub

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